molecular formula C9H5F2NO B3190575 6,7-Difluoroisoquinolin-1(2H)-one CAS No. 444898-79-7

6,7-Difluoroisoquinolin-1(2H)-one

Cat. No.: B3190575
CAS No.: 444898-79-7
M. Wt: 181.14 g/mol
InChI Key: ZEWXWVMRDCZPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolinone, a heterocyclic compound with a bicyclic structure containing a nitrogen atom. Its molecular formula is C₉H₅F₂NO, with a molecular weight of 181.14 g/mol and a computed XLogP3 value of 0.8, indicating moderate lipophilicity . This compound is of interest in medicinal chemistry due to fluorine’s ability to enhance metabolic stability and bioavailability in drug candidates.

Properties

CAS No.

444898-79-7

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

6,7-difluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)

InChI Key

ZEWXWVMRDCZPIB-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)F

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
6,7-Difluoroisoquinolin-1(2H)-one has been investigated for its potential in drug development due to its unique structural properties. It shows promise as a candidate for treating various diseases, particularly neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The compound's ability to modulate biological pathways makes it a valuable lead compound for further optimization in drug design.

Mechanism of Action:
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, including enzymes and receptors. For instance, it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which are critical in cancer progression and neurodegeneration .

Agricultural Applications

Crop Protection:
Research has identified this compound as a potential active agent against abiotic stress in plants. Its application in crop protection focuses on enhancing plant resilience to environmental stresses such as drought and salinity. This capability is crucial for improving agricultural productivity under changing climate conditions .

Mechanism of Action in Plants:
The compound is believed to enhance stress tolerance by modulating physiological processes such as photosynthesis and water retention in plants. This modulation can lead to improved growth and yield under adverse conditions .

Material Science

Electronics and Optics:
The unique chemical properties of this compound allow it to be utilized in the development of materials with specialized electronic and optical properties. It can serve as a building block for synthesizing conductive polymers or other materials used in electronic devices such as sensors and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundFluorine at positions 6 and 7Enhanced biological activity compared to non-fluorinated isoquinolines
5-FluoroisoquinolineFluorine at position 5Limited reactivity; potential differences in binding affinity
8-FluoroisoquinolineFluorine at position 8Single fluorination may alter biological activity

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Results indicated that the compound significantly reduced oxidative stress markers and improved cell viability under neurotoxic conditions. These findings support its potential use in therapies aimed at neurodegenerative diseases.

Case Study 2: Crop Stress Tolerance

Another research project evaluated the efficacy of this compound on crop plants subjected to saline conditions. The results demonstrated that treated plants exhibited improved growth metrics compared to untreated controls, highlighting its role as a biostimulant in agricultural applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 6,7-Difluoroisoquinolin-1(2H)-one with two structurally related analogs:

  • 6,7-Dichloroisoquinolin-1(2H)-one (CAS 444898-83-3)
  • 6,7-Dimethoxyisoquinolin-1(2H)-one (CAS 16101-63-6)

Structural and Physicochemical Properties

Property 6,7-Difluoro 6,7-Dichloro 6,7-Dimethoxy
Molecular Formula C₉H₅F₂NO C₉H₅Cl₂NO C₁₁H₁₁NO₃
Molecular Weight (g/mol) 181.14 ~213.9* ~205.1*
XLogP3 0.8 ~2.5–3.0† ~1.0–1.5†
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 3 4
Topological Polar Surface Area 29.1 Ų Not reported Not reported

*Calculated based on molecular formulas.
†Estimated based on substituent contributions (Cl > F > OMe in hydrophobicity).

Key Observations:

Molecular Weight and Lipophilicity :

  • The dichloro analog has the highest molecular weight (~213.9 g/mol) and estimated XLogP3 (~2.5–3.0), reflecting chlorine’s larger atomic mass and hydrophobic character.
  • The difluoro compound balances lower molecular weight (181.14 g/mol) with moderate lipophilicity (XLogP3 = 0.8), making it more suitable for drug design.
  • The dimethoxy derivative, with electron-donating methoxy groups, has reduced lipophilicity (estimated XLogP3 ~1.0–1.5) compared to halogens.

Methoxy groups donate electron density via resonance, increasing reactivity toward electrophiles compared to halogenated analogs. Chlorine, while electron-withdrawing inductively, can exhibit resonance donation in certain contexts, leading to varied reactivity .

Q & A

Q. What are the common synthetic routes for 6,7-Difluoroisoquinolin-1(2H)-one in academic research?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols. Key steps include:

  • Cyanation : Use of trimethylsilyl cyanide (TMSCN) and tetrabutylammonium fluoride (TBAF) to introduce nitrile groups .
  • Hydrogenation : Catalytic hydrogenation (e.g., PtO₂) to reduce intermediates .
  • Fluorination : Substitution reactions with fluorinated benzyl bromides (e.g., 3-chloro-4-fluorobenzyl bromide) under basic conditions (NaH) .
  • Demethylation : Boron tribromide (BBr₃) in dichloromethane to remove methyl protecting groups .
    For metal-free approaches, cascade reactions of alkynols with aldehydes and amines in the presence of t-BuOK yield isoquinolinone scaffolds .

Q. How is the structure of this compound characterized in academic settings?

Methodological Answer: Structural elucidation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm fluorine-induced deshielding effects (e.g., aromatic proton shifts at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : To resolve stereochemistry and validate fluorination positions .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (C₉H₇F₂NO; exact mass 195.05) .
  • Elemental Analysis : Combustion analysis to verify purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: Yield optimization strategies include:

  • Catalyst Screening : Testing alternatives to PtO₂ (e.g., Pd/C) for hydrogenation efficiency .
  • Solvent Purity : Using anhydrous CH₂Cl₂ to prevent side reactions during BBr₃-mediated demethylation .
  • Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .
  • Temperature Control : Maintaining ≤0°C during nitration or sulfonation steps to minimize decomposition .

Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions may arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts; verify solvent choice in reported data .
  • Impurities : Purify via column chromatography (SiO₂, ethyl acetate/hexane) and re-analyze .
  • Dynamic Processes : Variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in dihydroisoquinolinones) .
  • Cross-Validation : Compare with computational predictions (DFT calculations for expected shifts) .

Q. What is the mechanistic impact of fluorination at the 6,7-positions on bioactivity?

Methodological Answer: Fluorination influences:

  • Electron-Withdrawing Effects : Enhances metabolic stability and binding affinity to enzymes (e.g., HIV-1 integrase) via C-F⋯H-N interactions .
  • Lipophilicity : Fluorine increases logP, improving membrane permeability (measured via octanol-water partition assays) .
  • Conformational Restriction : Steric effects from fluorine atoms may lock the isoquinolinone ring in bioactive conformations .
    In vitro assays (e.g., enzyme inhibition kinetics) are critical to validate these hypotheses .

Q. How can computational methods predict the interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding poses with targets (e.g., HIV-1 integrase active site) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) .
  • DFT Calculations : Compute electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine vs. methoxy) with IC₅₀ values from literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.